molecular formula C13H20ClNO4S B4607865 Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine

Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine

Cat. No.: B4607865
M. Wt: 321.82 g/mol
InChI Key: QGZJDSBZJFWAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine is an organic compound with the molecular formula C13H20ClNO4S . This compound features a butyl group attached to a sulfonylmethylamine moiety, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group. The presence of both electron-donating methoxy groups and an electron-withdrawing chloro group on the aromatic ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is prepared by reacting 4-chloro-2,5-dimethoxybenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with butylamine to form the desired sulfonamide.

    Methylation: The final step involves the methylation of the sulfonamide using methyl iodide under basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring and its substituents can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine include other sulfonylmethylamines with different substituents on the aromatic ring. For example:

    Butyl[(4-methoxyphenyl)sulfonyl]methylamine: Lacks the chloro substituent, which may result in different reactivity and biological activity.

    Butyl[(4-chloro-2,5-dimethylphenyl)sulfonyl]methylamine: Has methyl groups instead of methoxy groups, potentially altering its electronic properties and reactivity.

The uniqueness of this compound lies in the specific combination of substituents, which can influence its chemical behavior and applications in various fields.

Properties

IUPAC Name

N-butyl-4-chloro-2,5-dimethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S/c1-5-6-7-15(2)20(16,17)13-9-11(18-3)10(14)8-12(13)19-4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZJDSBZJFWAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Reactant of Route 3
Reactant of Route 3
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Reactant of Route 4
Reactant of Route 4
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Reactant of Route 5
Reactant of Route 5
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine
Reactant of Route 6
Reactant of Route 6
Butyl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.